molecular formula C6H16N2 B569564 1,6-Diaminohexane-2,2,5,5-d4 CAS No. 115797-51-8

1,6-Diaminohexane-2,2,5,5-d4

Cat. No. B569564
M. Wt: 120.232
InChI Key: NAQMVNRVTILPCV-KHORGVISSA-N
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Description

1,6-Diaminohexane-2,2,5,5-d4, also known as 1,6-Hexane-2,2,5,5-d4-diamine or Hexamethylene-2,2,5,5-d4-diamine, is a chemical compound with the linear formula NH2CH2CD2(CH2)2CD2CH2NH2 . It has a molecular weight of 120.23 .


Molecular Structure Analysis

The molecular structure of 1,6-Diaminohexane-2,2,5,5-d4 is represented by the SMILES string [2H]C([2H])(N)CCCCC([2H])([2H])N . The InChI key is NAQMVNRVTILPCV-KHORGVISSA-N .


Physical And Chemical Properties Analysis

1,6-Diaminohexane-2,2,5,5-d4 is a solid with a boiling point of 204-205 °C (lit.) and a melting point of 42-45 °C (lit.) .

Scientific Research Applications

  • Polyamide Plastics Production : 1,6-diaminohexane serves as a crucial monomer in polyamide plastics. Emphasis on green sustainable development has led to exploring bio-based methods for synthesizing diamines like 1,6-diaminohexane using microbial factories (Wang, Li, & Deng, 2020)(Applied and Environmental Microbiology, 2020).

  • Perovskite Solar Cells : Incorporating 1,6-diaminohexane dihydrochloride into perovskite solar cells enhances their efficiency and stability, with improvements in power conversion efficiency and moisture resistance (Wang et al., 2018)(Solar Energy Materials and Solar Cells, 2018).

  • Mass Spectrometry : The fragmentation behavior of 1,6-diaminohexane in mass spectrometry has been analyzed, offering insights into molecular structure and dynamics (Blac, Singy, & Buchs, 1976)(Journal of Mass Spectrometry, 1976).

  • Chemical Synthesis : Various studies have explored the synthesis of Schiff bases, polymers, and macrocycles using 1,6-diaminohexane as a building block, illustrating its versatility in chemical synthesis (Khedr, Gaber, Issa, & Erten, 2005; Xun, 2003; Figueroa-Villar & Clemente, 1998)(Dyes and Pigments, 2005)(Chinese Journal of Synthetic Chemistry, 2003)(Synthetic Communications, 1998).

  • Complexation and Coordination Chemistry : 1,6-diaminohexane is used in creating complex organic-inorganic frameworks and host-guest coordination networks, demonstrating its utility in coordination chemistry (Frank & Reiss, 1997; Etaiw & Abdou, 2017)(Inorganic chemistry, 1997)(Journal of Inorganic and Organometallic Polymers and Materials, 2017).

  • Metabolic Studies : The metabolic conversion of 1,6-diaminohexane to other compounds has been studied, providing insights into biochemical processes (Subramanyam, Callery, Geelhaar, & Egorin, 1989)(Xenobiotica; the fate of foreign compounds in biological systems, 1989).

  • Protein Adsorption Studies : Its role in dye-affinity membranes for protein adsorption has been examined, highlighting its potential in biochemical separations (Suen & Tsai, 2000)(Separation Science and Technology, 2000).

  • Graphene Functionalization : 1,6-diaminohexane has been used in the functionalization of graphene, enhancing its applications in water disinfection (Abdelhalim, Galal, Hussein, & Sayed, 2016)(Journal of Nanomaterials, 2016).

  • Polyamide Synthesis : Studies have explored the synthesis of chiral polyhydroxy polyamides using 1,6-diaminohexane (Orgueira, Erra-Balsells, Nonami, & Varela, 2001)(Macromolecules, 2001).

  • Solubility Studies : Its role in enhancing the solubility of carbon dioxide in certain solutions has been investigated (Azhgan, Farsi, & Eslamloueyan, 2017)(Journal of Natural Gas Science and Engineering, 2017).

  • Non-Isocyanate Carbamate Monomer Synthesis : Research on synthesizing non-isocyanate carbamate monomers using 1,6-diaminohexane has been conducted (Liu Guo-ji, 2011)(Chemical Industry and Engineering Progress, 2011).

  • Water Analysis : A method for determining 1,6-diaminohexane in water using miniature capillary electrophoresis has been developed (Ge et al., 2015)(Analytical Letters, 2015).

  • Corrosion Inhibition : 1,6-diaminohexane has been studied as a corrosion inhibitor for copper, indicating its potential in material protection (Yurt & Bereket, 2011)(Industrial & Engineering Chemistry Research, 2011).

properties

IUPAC Name

2,2,5,5-tetradeuteriohexane-1,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2/c7-5-3-1-2-4-6-8/h1-8H2/i3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQMVNRVTILPCV-KHORGVISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCN)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CCC([2H])([2H])CN)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90745695
Record name (2,2,5,5-~2~H_4_)Hexane-1,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Diaminohexane-2,2,5,5-d4

CAS RN

115797-51-8
Record name (2,2,5,5-~2~H_4_)Hexane-1,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 115797-51-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
PA Blac, GA Singy, A Buchs - Organic Mass Spectrometry, 1976 - Wiley Online Library
The mass spectrometric behaviour of 1,6‐diaminohexane has been studied with the help of deuterium labelling in every position of the molecule. Extensive intramolecular exchange …
Number of citations: 2 onlinelibrary.wiley.com

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